molecular formula C13H13F3N2O4S B15002017 Methyl 3,3,3-trifluoro-2-methoxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]propanoate

Methyl 3,3,3-trifluoro-2-methoxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]propanoate

Cat. No.: B15002017
M. Wt: 350.32 g/mol
InChI Key: ZABXHLJORLQINY-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-methoxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]propanoate is a complex organic compound characterized by the presence of trifluoromethyl, methoxy, and benzothiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2-methoxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]propanoate typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-1,3-benzothiazol-2-amine with methyl 3,3,3-trifluoro-2-methoxy-2-oxo-propanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-methoxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-methoxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-methoxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to inhibition of specific enzymes or signaling pathways. The benzothiazole moiety is known for its ability to bind to metal ions and other biomolecules, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3,3-trifluoro-2-oxopropanoate: Similar in structure but lacks the benzothiazole moiety.

    Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate: Contains an additional trifluoromethyl group and a hydroxyl group.

Uniqueness

Methyl 3,3,3-trifluoro-2-methoxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]propanoate is unique due to the combination of trifluoromethyl, methoxy, and benzothiazole groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H13F3N2O4S

Molecular Weight

350.32 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-methoxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]propanoate

InChI

InChI=1S/C13H13F3N2O4S/c1-20-7-4-5-8-9(6-7)23-11(17-8)18-12(22-3,10(19)21-2)13(14,15)16/h4-6H,1-3H3,(H,17,18)

InChI Key

ZABXHLJORLQINY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(C(=O)OC)(C(F)(F)F)OC

Origin of Product

United States

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